Indirubin (Standard)

Catalog No.
S3318868
CAS No.
906748-38-7
M.F
C16H10N2O2
M. Wt
262.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indirubin (Standard)

CAS Number

906748-38-7

Product Name

Indirubin (Standard)

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)indol-3-one

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H

InChI Key

JNLNPCNGMHKCKO-UHFFFAOYSA-N

SMILES

Array

Synonyms

indigo red, indirubin

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O

The exact mass of the compound Indirubin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105327. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anticancer Properties

Indirubin exhibits promising anti-cancer effects by targeting various cellular signaling pathways crucial for tumor growth and survival. Studies have shown its ability to:

  • Inhibit Stat3 Signaling: Indirubin has been shown to block Stat3, a protein involved in cell proliferation and survival, in human breast and prostate cancer cells. This disrupts cancer cell growth and triggers apoptosis (programmed cell death) [].
  • Suppress Chronic Myelogenous Leukemia (CML): Research suggests indirubin effectively inhibits Stat5, another protein critical for cancer cell survival, in CML cells, inducing apoptosis and offering potential as a therapeutic agent [].

Anti-inflammatory Properties

Indirubin shows potential in modulating inflammatory responses. Studies indicate it can:

  • Suppress Macrophage Inflammation: Indirubin has been shown to suppress the production of pro-inflammatory molecules in macrophages stimulated by lipopolysaccharide (LPS), a bacterial toxin known to trigger inflammation. This suggests its potential role in regulating inflammatory responses [].

Improving Bioavailability

A major challenge in using indirubin for therapeutic purposes is its poor water solubility and low absorption rates. Research is ongoing to develop methods to enhance its bioavailability, such as using self-nanoemulsifying drug delivery systems (SNEDDS) [].

Indirubin is a chemical compound that serves as a structural isomer of indigo, characterized by its red hue. It is chemically classified as a 3,2'-bisindole and is primarily produced as a byproduct of bacterial metabolism. Indirubin is notably present in indigo naturalis, a traditional Chinese medicine used since the 7th century, which has applications in treating various ailments, including leukemia and psoriasis . The compound's unique properties stem from its ability to interact with biological systems, influencing gene expression and cellular processes.

Indirubin's potential lies in its ability to inhibit the activity of cyclin-dependent kinases (CDKs) []. CDKs are essential for regulating the cell cycle, the process by which cells grow and divide. By inhibiting CDKs, indirubin can potentially arrest cancer cell growth. Studies suggest indirubin binds to the ATP-binding site of CDKs, preventing them from performing their function [].

, particularly involving the condensation of indoxyl and isatin derivatives. Recent studies have demonstrated that indirubin can also be produced via the reaction of certain indoles with molybdenum hexacarbonyl and cumyl peroxide under controlled temperature conditions. This method allows for selective production of indirubins while minimizing the formation of indigo, showcasing the compound's versatility in synthetic chemistry .

Indirubin exhibits significant biological activity, particularly in anticancer and anti-inflammatory contexts. It has been shown to inhibit cyclin-dependent kinases and glycogen synthase kinase-3β, which are crucial for cell cycle regulation. Additionally, indirubin has demonstrated potential in inducing apoptosis in cancer cells through various pathways, including those involving p53 and mitochondrial mechanisms . Its anti-inflammatory properties have been confirmed through studies indicating its ability to reduce cytokine production in immune responses .

The synthesis of indirubin can be achieved through multiple methods:

  • Condensation Reactions: The most common method involves the condensation of indoxyl with isatin derivatives.
  • Biocatalytic Approaches: Recent advancements have introduced biocatalytic methods that enhance the yield and specificity of indirubin production.
  • Temperature-Controlled Reactions: Modulating reaction temperatures allows for selective synthesis of indirubins over indigo, utilizing electron-deficient and electron-rich indoles .

Indirubin has diverse applications across various fields:

  • Pharmaceuticals: Used as an active ingredient in treatments for leukemia and other cancers.
  • Traditional Medicine: Employed in traditional Chinese medicine for inflammatory conditions and skin disorders.
  • Research: Indirubin derivatives are studied for their potential to modulate circadian rhythms and other biological processes .

Studies have indicated that indirubin interacts with multiple cellular targets, influencing gene expression related to cell proliferation and apoptosis. For instance, it has been shown to downregulate oncogenes such as PLK1 and PIN1, which are implicated in cancer progression. Additionally, indirubin's effects on cytochrome P450 enzymes suggest it may influence drug metabolism .

Indirubin shares structural similarities with several compounds, each possessing unique properties:

CompoundStructure TypeUnique Characteristics
Indigo3,3'-indoleBlue dye; primarily used in textiles
IsatinIndole derivativeExhibits antimicrobial properties; used in dyeing
Tryptanthrin3-indole-2-carboxylic acidKnown for anti-inflammatory effects
IndoleBasic indole structurePrecursor to many alkaloids; involved in neurotransmission

Indirubin's uniqueness lies in its dual role as both a dye and a therapeutic agent, showcasing distinct biological activities not fully replicated by these similar compounds .

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

262.074227566 Da

Monoisotopic Mass

262.074227566 Da

Heavy Atom Count

20

UNII

1LXW6D3W2Z
V86L8P74GI

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Irritant

Other CAS

397242-72-7
906748-38-7
479-41-4

Wikipedia

Indirubin

Dates

Last modified: 08-19-2023

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